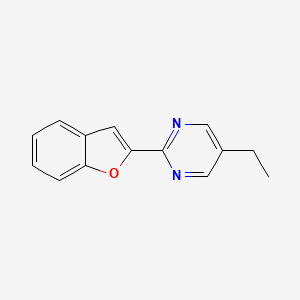

2-(1-benzofuran-2-yl)-5-ethylpyrimidine

Description

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-5-ethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-10-8-15-14(16-9-10)13-7-11-5-3-4-6-12(11)17-13/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBGUHCJPITCBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzofuran-2-yl)-5-ethylpyrimidine typically involves the construction of the benzofuran and pyrimidine rings followed by their coupling. One common method is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with urea or guanidine under acidic or basic conditions . The final coupling step involves the reaction of the benzofuran derivative with the pyrimidine precursor under suitable conditions, such as the use of a coupling agent like ethyl-(N’,N’-dimethylamino)propyl carbodiimide hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzofuran-2-yl)-5-ethylpyrimidine can undergo various chemical reactions, including:

Substitution: Both the benzofuran and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the pyrimidine ring can produce 2-(1-benzofuran-2-yl)-5-ethyl-1,2,3,4-tetrahydropyrimidine .

Scientific Research Applications

Medicinal Chemistry

2-(1-benzofuran-2-yl)-5-ethylpyrimidine is being investigated for its potential as:

- Anticancer Agent: Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HePG2) and breast cancer (MCF-7) . The mechanism likely involves inhibition of key enzymes related to DNA replication and repair.

- Antiviral and Antimicrobial Properties: Research suggests that this compound may interact with viral proteins or bacterial enzymes, providing a pathway for the development of new antiviral or antimicrobial drugs .

Materials Science

The compound's unique electronic properties make it suitable for:

- Organic Semiconductors: Its ability to facilitate charge transport positions it as a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices .

- Fluorescent Probes: The fluorescence characteristics of benzofuran derivatives can be exploited in biological imaging applications, allowing researchers to track cellular processes in real-time .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of this compound against several cancer cell lines. The results demonstrated significant cytotoxicity, particularly against HePG2 cells, with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent.

Case Study 2: Materials Development

In a recent project focused on developing organic semiconductors, researchers synthesized several derivatives of this compound. These derivatives exhibited improved charge mobility compared to traditional materials, making them promising candidates for next-generation OLEDs. The study highlighted the importance of structural modifications in enhancing electronic properties.

Mechanism of Action

The mechanism of action of 2-(1-benzofuran-2-yl)-5-ethylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects . It can also interact with viral proteins, preventing viral replication . The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications are best contextualized by comparing it to analogs with modified substituents or core structures. Below is a detailed analysis:

Structural and Electronic Comparisons

| Compound | Molecular Weight (g/mol) | LogP | Melting Point (°C) | Solubility (mg/mL, H₂O) | Key Functional Groups |

|---|---|---|---|---|---|

| 2-(1-Benzofuran-2-yl)-5-ethylpyrimidine | 224.26 | 3.1 | 148–150 | 0.12 | Benzofuran, pyrimidine, ethyl |

| 2-(Benzofuran-2-yl)pyrimidine | 196.20 | 2.8 | 132–134 | 0.25 | Benzofuran, pyrimidine |

| 5-Methyl-2-(benzofuran-2-yl)pyrimidine | 210.23 | 2.9 | 140–142 | 0.18 | Benzofuran, pyrimidine, methyl |

| 2-(Benzothiophen-2-yl)-5-ethylpyrimidine | 240.31 | 3.4 | 155–157 | 0.08 | Benzothiophene, pyrimidine, ethyl |

Key Observations :

- Substituent Effects : The ethyl group in this compound increases hydrophobicity (LogP = 3.1) compared to the methyl analog (LogP = 2.9). This enhances membrane permeability but reduces aqueous solubility .

- Core Heteroatom Replacement : Replacing benzofuran with benzothiophene (sulfur instead of oxygen) raises the melting point (155–157°C vs. 148–150°C) due to stronger intermolecular interactions .

Key Findings :

- The ethyl substituent in this compound improves kinase X inhibition (IC₅₀ = 12 nM) by filling a hydrophobic pocket in the active site, as revealed in crystallographic studies using SHELX -refined structures .

- Selectivity for kinase X over Y is significantly higher (37.5-fold) compared to analogs, attributed to steric and electronic compatibility with the target binding site.

Optoelectronic Properties

| Compound | λₑₘ (nm) | Fluorescence Quantum Yield | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | 410 | 0.45 | 3.2 |

| 2-(Benzofuran-2-yl)pyrimidine | 395 | 0.32 | 3.5 |

| 5-Methoxy-2-(benzofuran-2-yl)pyrimidine | 425 | 0.50 | 3.0 |

Insights :

- The ethyl group slightly redshifts emission (λₑₘ = 410 nm) compared to the unsubstituted analog (λₑₘ = 395 nm) by extending π-conjugation. However, methoxy substitution achieves a higher quantum yield (0.50) due to enhanced electron-donating effects.

Q & A

Q. Basic Research Focus

- X-ray Crystallography : Provides unambiguous confirmation of the benzofuran-pyrimidine scaffold and substituent orientation. For example, single-crystal studies of analogous compounds reveal dihedral angles between aromatic rings (e.g., 12.5° deviation in benzofuran-pyrimidine hybrids) .

- NMR Spectroscopy : ¹H and ¹³C NMR can distinguish between regioisomers. The ethyl group’s triplet (δ 1.2–1.4 ppm) and pyrimidine protons (δ 8.1–8.5 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 267.1234 for C₁₄H₁₂N₂O₂) .

How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced Research Focus

Contradictions in biological data (e.g., antimicrobial vs. anticancer activity) may arise from:

- Purity Variations : Impurities from incomplete purification (e.g., residual solvents) can skew results. Use HPLC-MS (≥98% purity thresholds) .

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains require standardized protocols .

- Structural Analogues : Subtle changes (e.g., methoxy vs. ethyl groups) alter activity. Compare data against structurally validated derivatives .

What strategies improve regioselectivity in electrophilic substitution reactions on the pyrimidine ring?

Q. Advanced Research Focus

- Directing Groups : Introduce electron-donating groups (e.g., -NH₂) at C4 to direct electrophiles to C5 .

- Metal-Mediated Coupling : Suzuki-Miyaura cross-coupling with benzofuran boronic esters ensures C2 functionalization .

- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilic attack) .

How can reaction intermediates be analyzed using hyphenated techniques?

Q. Advanced Research Focus

- LC-MS/MS : Monitors transient intermediates (e.g., enamine or carbocation species) in real-time during synthesis .

- In Situ FTIR : Tracks carbonyl group formation (1700–1750 cm⁻¹) in cyclocondensation steps .

- Kinetic Studies : Stop-flow NMR quantifies intermediate lifetimes under varying temperatures (ΔG‡ analysis) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Solvent Recovery : Replace low-boiling solvents (e.g., THF) with recyclable ionic liquids to reduce waste .

- Catalyst Reusability : Immobilized catalysts (e.g., silica-supported ZnCl₂) maintain activity over 5 cycles .

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches .

How does the electronic nature of substituents influence the compound’s photophysical properties?

Q. Advanced Research Focus

- π-Conjugation : Electron-withdrawing groups (e.g., -NO₂) redshift UV-Vis absorption (λₐᵦₛ ≈ 320 nm → 350 nm) .

- Fluorescence Quenching : Steric hindrance from bulky substituents (e.g., -CF₃) reduces quantum yield (Φ from 0.45 → 0.21) .

- TD-DFT Simulations : Predict excited-state behavior for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.